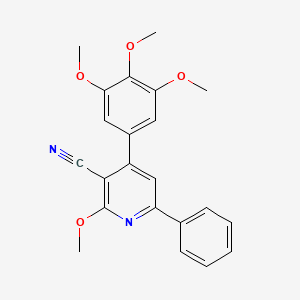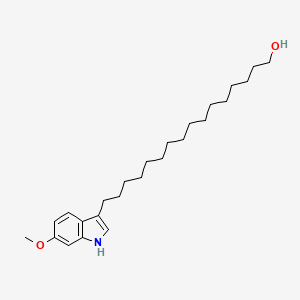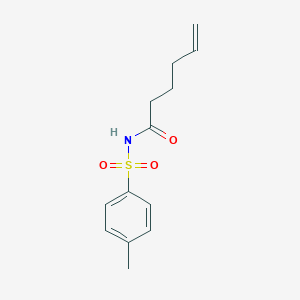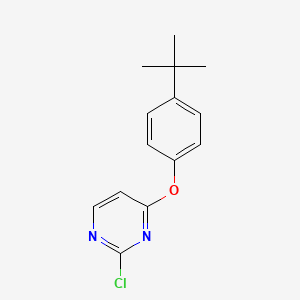![molecular formula C8H16ClNO2 B12531835 3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride CAS No. 820976-36-1](/img/structure/B12531835.png)
3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride is a chemical compound with a unique structure that includes a dimethylamino group, a hydroxyl group, and a pentenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride typically involves the reaction of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like toluene and catalysts such as lead acetate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde: Shares a similar structure but lacks the pentenone moiety.
4-Dimethylaminopyridine: Contains a dimethylamino group but has a pyridine ring instead of a pentenone structure.
Uniqueness
3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
820976-36-1 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(10)8(7(2)11)5-9(3)4;/h10H,5H2,1-4H3;1H |
InChI Key |
JAXQIOADPXOZCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CN(C)C)C(=O)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B12531769.png)


![4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde](/img/structure/B12531788.png)


![Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12531805.png)

![3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12531840.png)

![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)
![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
